molecular formula C9H10N2 B6258865 [(3-ethylphenyl)amino]carbonitrile CAS No. 137160-24-8

[(3-ethylphenyl)amino]carbonitrile

Cat. No.: B6258865
CAS No.: 137160-24-8
M. Wt: 146.2
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Description

[(3-Ethylphenyl)amino]carbonitrile is a nitrile-containing organic compound featuring an amino group attached to a 3-ethylphenyl substituent. Carbonitriles are valued for their reactivity in cyclization reactions and their presence in bioactive molecules targeting enzymes, receptors, and microbial pathogens .

Properties

CAS No.

137160-24-8

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-ethylphenyl)amino]carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylphenylamine with cyanogen bromide under basic conditions. The reaction proceeds as follows:

    Reactants: 3-ethylphenylamine and cyanogen bromide.

    Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

    Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of a suitable precursor, such as a nitro compound, followed by cyanation. This process can be optimized for large-scale production by using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(3-ethylphenyl)amino]carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitro derivatives, while reduction can produce primary amines

Scientific Research Applications

[(3-ethylphenyl)amino]carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3-ethylphenyl)amino]carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure: Aromatic phenyl ring substituted with an ethyl group at the 3-position and an aminocarbonitrile moiety.
  • Functional groups : Nitrile (-CN) and primary amine (-NH₂), enabling hydrogen bonding and dipole interactions.

Table 1: Representative Carbonitrile Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Reference
3-Amino-1-(4-fluorophenyl)-...-2-carbonitrile 4-Fluorophenyl 94 272–274
3-Amino-1-(2-chlorophenyl)-...-2-carbonitrile 2-Chlorophenyl 86 262–263
2-Amino-7,7-dimethyl-...-3-carbonitrile 7,7-Dimethyl, 4-phenyl 96 Not reported

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Substituents on the aromatic ring significantly influence melting points and synthetic yields. For example:

  • Halogen substituents : Fluorine (4a) and chlorine (4b) at para and ortho positions result in high melting points (>260°C), likely due to enhanced intermolecular interactions .
  • Alkyl groups : Derivatives with dimethyl groups (e.g., 4a in ) exhibit high yields (96%) under optimized conditions, suggesting steric or electronic stabilization during synthesis .

Antimycobacterial Activity :

  • Pyrazine-2-carboxamide derivatives with benzylamino substituents (e.g., 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) show MIC values as low as 6 µM against Mycobacterium tuberculosis, outperforming carbonitrile-containing pyrazines in cytotoxicity (IC₅₀ ≥ 250 µM in HepG2 cells) .
  • Carbonitrile groups on the pyrazine core are associated with higher cytotoxicity, highlighting the importance of substituent positioning .

Antioxidant and Antitubercular Activity :

  • Spiro-fused carbonitriles (e.g., 2-amino-6'-bromo-...-carbonitrile) demonstrate antitubercular activity, while nitro- or methoxy-substituted derivatives exhibit antioxidant properties .

Structural and Spectral Insights

  • NMR Data: Compounds like 7′-amino-5-chloro-...-carbonitrile (4d) exhibit distinct ¹H/¹³C NMR shifts due to spirocyclic frameworks and electronegative substituents .
  • Molecular Docking: Active carbonitriles (e.g., pyran analogues in ) bind to targets like P-glycoprotein via hydrogen bonds, suggesting similar interactions for [(3-ethylphenyl)amino]carbonitrile .

Key Differentiators and Contradictions

  • Substituent Position : Ortho-chloro derivatives (4b) show lower yields (86%) compared to para-fluoro analogues (94%), indicating steric hindrance during synthesis .
  • Cytotoxicity Trade-offs: Pyrazine-carboxamides with carbonitrile groups exhibit higher toxicity than benzylamino-substituted analogues, emphasizing the need for structural optimization .
  • Natural Occurrence: Pyridine-3-carbonitrile is identified in Mercurialis annua, but synthetic carbonitriles like this compound are predominantly lab-synthesized .

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